molecular formula C9H8O2S B6724280 4-Methoxybenzo[b]thiophene-3(2H)-one

4-Methoxybenzo[b]thiophene-3(2H)-one

Cat. No.: B6724280
M. Wt: 180.23 g/mol
InChI Key: ARQJATDEYFRVBO-UHFFFAOYSA-N
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Description

4-Methoxybenzo[b]thiophene-3(2H)-one is a high-value benzo[b]thiophene derivative serving as a versatile building block in medicinal chemistry and drug discovery research. The benzo[b]thiophene scaffold is recognized as a privileged structure in drug design due to its wide spectrum of biological activities . This particular scaffold is of significant interest in the development of novel antitubulin agents. Research on analogous 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene structures has demonstrated that a methoxy substituent at the C-4 position contributes to potent antiproliferative activity by inhibiting tubulin polymerization, a key mechanism for anticancer agents . These compounds effectively arrest the cell cycle in the G2-M phase and induce apoptosis in various cancer cell lines . Furthermore, benzo[b]thiophene cores are frequently explored as synthetic isosteres for naturally occurring indoles and are utilized in the development of novel pharmacophores for antimicrobial applications, showing promise against a range of bacterial and fungal strains . As a key synthetic intermediate, this compound provides researchers with a critical precursor for further functionalization and optimization in these therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQJATDEYFRVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CSC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Benzo B Thiophene Core Structure in Organic Chemistry

The benzo[b]thiophene scaffold is a heterocyclic aromatic compound that features a thiophene (B33073) ring fused to a benzene (B151609) ring. rsc.org Also known by the name thianaphthene, this bicyclic system is a privileged structure in drug discovery and medicinal chemistry. nih.gov Its structural similarity to other active compounds makes it a valuable starting point for designing new potent molecules. nih.gov

The inherent properties of the benzo[b]thiophene core, such as its thermal stability and ability to participate in π-stacking interactions, contribute to its utility. rsc.org The parent compound, benzo[b]thiophene, is a white solid with an odor similar to naphthalene. rsc.orgwikipedia.org Benzo[b]thiophene and its derivatives are not only used as precursors for larger, bioactive structures but have also been incorporated into commercial drugs and dyes like thioindigo. nih.govwikipedia.org The versatility of this scaffold is evident in the broad spectrum of biological activities its derivatives exhibit, including anti-cancer, anti-inflammatory, and anti-microbial properties. nih.gov The development of numerous clinical drugs based on this structure underscores its therapeutic potential. nih.gov

Table 1: Physical Properties of Benzo[b]thiophene

PropertyValueReferences
Chemical Formula C₈H₆S rsc.orgwikipedia.org
Molar Mass 134.20 g·mol⁻¹ rsc.orgwikipedia.org
Appearance White Solid rsc.orgwikipedia.org
Density 1.15 g/cm³ wikipedia.org
Melting Point 32 °C (305 K) wikipedia.org
Boiling Point 221 °C (494 K) wikipedia.org

Significance of the 3 2h One Moiety in Heterocyclic Systems

The 3(2H)-one moiety refers to a ketone group at the 3-position of the benzo[b]thiophene ring system. This feature introduces significant chemical reactivity and structural characteristics. Compounds containing this moiety, such as 2-aroylbenzo[b]thiophen-3(2H)-one, can exist in tautomeric equilibrium with their enol form, 3-hydroxybenzo[b]thiophene. rsc.org This keto-enol tautomerism is crucial, as the presence of both a hydrogen bond donor (the hydroxyl group in the enol form) and a hydrogen bond acceptor (the carbonyl oxygen) allows for specific intermolecular interactions, which can be critical for binding to biological targets. mdpi.com

The 3-oxo functionality serves as a key synthetic handle. For instance, the synthesis of various substituted 2-aroylbenzo[b]thiophen-3-ols proceeds through an intermediate that is the 3(2H)-one tautomer. rsc.org Furthermore, related heterocyclic systems like 2H-benzo[b] nih.govtandfonline.comthiazin-3(4H)-one derivatives demonstrate the importance of the carbonyl group in forming hydrogen bonds with amino acid residues in protein binding pockets. mdpi.com This capacity for interaction highlights the potential of the 3(2H)-one moiety to be a critical pharmacophore in the design of targeted therapeutic agents.

Role of Methoxy Substitution in Chemical Design

The methoxy (B1213986) group (–OCH₃) is a small, versatile substituent frequently employed by medicinal chemists to fine-tune the properties of a lead molecule. nih.govresearchgate.net Its inclusion in a chemical structure can significantly influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters (ADME). nih.govresearchgate.net

One of the primary advantages of adding a methoxy group to an aromatic system is its minimal contribution to lipophilicity. tandfonline.comtandfonline.com Unlike more lipophilic groups, an aromatic methoxy group has a near-zero effect on the lipophilicity parameter (Δ(LogD)), which can be beneficial as excessive lipophilicity often negatively impacts a drug's ADME profile. tandfonline.comtandfonline.com The methoxy group can also enhance binding potency through a variety of molecular interactions. tandfonline.com The oxygen atom can act as a hydrogen bond acceptor, while the methyl portion can engage in lipophilic and van der Waals interactions. tandfonline.com

Despite these benefits, the methoxy group presents a metabolic liability. It is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, which converts it to a hydroxyl group that can then undergo further metabolism. tandfonline.comtandfonline.com This metabolic pathway is a key consideration during the drug design and optimization process. tandfonline.com

Table 2: Influence of the Methoxy Group in Chemical Design

AspectEffect of Methoxy (–OCH₃) GroupReferences
Lipophilicity Negligible change when substituted on an aromatic ring. tandfonline.comtandfonline.com
Molecular Interactions Acts as a hydrogen bond acceptor; methyl group participates in van der Waals and lipophilic interactions. tandfonline.comresearchgate.net
Binding Potency Can significantly improve potency. tandfonline.com
Metabolism Prone to O-demethylation by Cytochrome P450 enzymes. tandfonline.comtandfonline.com
Structure The bent arrangement of its heavy atoms can be a key conformational feature. tandfonline.com

Research Landscape and Knowledge Gaps Pertaining to 4 Methoxybenzo B Thiophene 3 2h One

Established Synthetic Routes to Benzo[b]thiophene-3(2H)-one Derivatives

The construction of the benzo[b]thiophene-3(2H)-one scaffold can be achieved through several reliable synthetic pathways. These methods often involve the formation of the fused thiophene (B33073) ring through cyclization reactions, starting from appropriately substituted benzene (B151609) precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of benzo[b]thiophene derivatives. These reactions typically involve the formation of a carbon-sulfur bond to close the thiophene ring.

One common approach involves the cyclization of substituted 2-mercaptobenzoic acids. For instance, the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones in the presence of a base like triethylamine (B128534) leads to the formation of 2-aroylbenzo[b]thiophen-3-ols. rsc.org This reaction proceeds via an initial S-alkylation of the thiol group, followed by an in-situ intramolecular cyclization to furnish the benzo[b]thiophen-3-ol skeleton in high yields. rsc.org

Another powerful method is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This strategy utilizes an electrophile to activate the alkyne, which then undergoes cyclization with the tethered thioether. Various electrophilic reagents can be employed, including iodine, bromine, and sulfur-based electrophiles. nih.gov For example, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source allows for the efficient cyclization of o-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov

Radical cyclization presents another avenue to these compounds. A novel route involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov This method provides access to 2,3-substituted benzo[b]thiophenes through a tandem process involving the attack of an aryl radical onto the sulfur atom of the dithioacetal moiety.

Thioindoxyl-based Synthesis

Thioindoxyls, which are tautomers of benzo[b]thiophen-3(2H)-ones, are key intermediates in the synthesis of this class of compounds. researchgate.netresearchgate.net The synthesis of thioindoxyls can be efficiently achieved through methods such as directed metalation.

A notable synthesis involves the introduction of a methylsulfanyl group ortho to an amide function on an aryl carboxylic acid derivative. This is accomplished through directed ortho-metalation, followed by quenching with a sulfur electrophile like dimethyl disulfide. researchgate.net The resulting ortho-methylsulfanylamide can then undergo side-chain deprotonation and subsequent intramolecular cyclization in a one-pot reaction to yield the thioindoxyl. researchgate.net These thioindoxyls can then be used directly or reduced to the corresponding benzo[b]thiophene. researchgate.net

Ketene Dithioacetal-mediated Routes

Ketene dithioacetals are versatile building blocks in organic synthesis and have been effectively employed in the construction of benzo[b]thiophenes. nih.govnih.gov These routes offer a high degree of flexibility in introducing various substituents onto the benzo[b]thiophene core.

One such method involves the intramolecular radical cyclization of polarized ketene dithioacetals derived from o-bromoarylacetonitriles, as mentioned earlier. nih.gov Another approach utilizes the cyclization of arylketene bis(methylthio)acetal monoxides under Pummerer-like conditions. nih.gov Treatment of these monoxides with trifluoromethanesulfonic anhydride (B1165640) induces ring closure to afford 2-methylthiobenzo[b]thiophenes in high yields. nih.gov This method is particularly useful for the synthesis of multisubstituted benzo[b]thiophenes. nih.gov

Strategies for Incorporating the 4-Methoxy Moiety

The introduction of a methoxy group at the 4-position of the benzo[b]thiophene ring requires specific synthetic design, often leveraging the electronic properties of the methoxy group itself or employing regioselective reactions.

Directed Metalation Strategies for Methoxybenzo[b]thiophenes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, and the methoxy group is a well-known directing group. wikipedia.orgunblog.fruwindsor.caorganic-chemistry.orgharvard.edu This technique allows for the introduction of substituents specifically at the position ortho to the methoxy group.

In the context of synthesizing 4-methoxybenzo[b]thiophenes, a precursor such as a methoxy-substituted N,N-diethylbenzamide can be used. researchgate.net The amide group acts as a primary directing group for lithiation, and the methoxy group can influence the regioselectivity of this process. researchgate.net By carefully choosing the starting material and reaction conditions, a methylsulfanyl group can be introduced ortho to the amide, which can then be cyclized to form the thioindoxyl ring system with the methoxy group at the desired position. researchgate.net For example, starting with a 3-methoxy-N,N-diethylbenzamide, ortho-lithiation and subsequent reaction with dimethyl disulfide would place the methylsulfanyl group at the 2-position, leading to the eventual formation of a 4-methoxy-substituted thioindoxyl.

Table 1: Examples of Directed Metalation for Methoxybenzo[b]thiophene Synthesis This table is based on data from the text and is for illustrative purposes.

Starting MaterialDirecting GroupReagentsIntermediateFinal Product Class
3-Methoxy-N,N-diethylbenzamideAmide, Methoxy1. s-BuLi, TMEDA2. MeSSMe2-Methylsulfanyl-3-methoxy-N,N-diethylbenzamide4-Methoxythioindoxyl
AnisoleMethoxy1. n-BuLi2. Electrophile2-Substituted AnisolePrecursor for further elaboration

Acid-Catalyzed Intramolecular Cyclization/Rearrangement with Methoxy-Substituted Precursors

Acid-catalyzed intramolecular cyclization is another key method for constructing the benzo[b]thiophene ring, and the presence of a methoxy group on the aromatic precursor can significantly influence the course of the reaction. google.comgoogle.com

A well-documented example is the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.comgoogle.com When this starting material is treated with a strong acid like polyphosphoric acid, it undergoes cyclization to form a mixture of regioisomeric methoxy-substituted 2-arylbenzo[b]thiophenes. google.comgoogle.com Specifically, this reaction yields a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.comgoogle.com The formation of the 4-methoxy isomer demonstrates that this method can be a viable, albeit potentially non-regioselective, route to the desired substitution pattern. The separation of these isomers is often required. google.com

Table 2: Acid-Catalyzed Cyclization of a Methoxy-Substituted Precursor This table is based on data from the text and is for illustrative purposes.

Starting MaterialAcid CatalystReaction ConditionsProducts
α-(3-Methoxyphenylthio)-4-methoxyacetophenonePolyphosphoric Acid85-90°C6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Smiles Rearrangement Approaches

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction used for forming new carbon-heteroatom or carbon-carbon bonds. manchester.ac.uk In its classic form, an activated aryl ring migrates from a heteroatom to a more nucleophilic center within the same molecule. nih.gov The reaction typically requires an aromatic ring activated by electron-withdrawing groups at the ortho or para positions relative to the leaving group. wikipedia.org The general mechanism involves an ipso-substitution where a nucleophile attacks the carbon atom to which the leaving group is attached. manchester.ac.uk

This versatile reaction has seen numerous variations, including the Truce-Smiles rearrangement, where a strong carbanion nucleophile obviates the need for an activated aromatic system, and radical versions of the rearrangement. nih.govwikipedia.org The radical Smiles rearrangement can be initiated by various means, including visible-light photoredox catalysis, and does not necessarily require a strongly electron-withdrawing group on the migrating ring. nih.govnih.gov

While direct synthesis of this compound using a Smiles rearrangement is not prominently documented, the general applicability of this reaction for creating complex heterocyclic systems makes it a relevant strategic approach. manchester.ac.uk For instance, the synthesis of 2H-benzo[b] nih.govrsc.orgoxazin-3(4H)-ones has been accomplished using a Smiles rearrangement as a key step. nih.gov Conceptually, a substrate containing a suitably positioned thiol or thiolate nucleophile and an activated aromatic ring could be designed to form the benzo[b]thiophene core structure through such an intramolecular rearrangement.

Specific Synthetic Protocols for this compound Derivatives

One-Pot Synthetic Procedures for Related Compounds

An efficient one-pot synthesis for 2-aroylbenzo[b]thiophen-3-ols, which are tautomers of the corresponding 2-aroylbenzo[b]thiophen-3(2H)-ones, has been developed. rsc.org This method involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF). rsc.org The reaction proceeds via an SN2-type nucleophilic attack of the sulfur atom in 2-mercaptobenzoic acid on the α-bromo ketone. This is followed by an in-situ intramolecular cyclization to furnish the target benzo[b]thiophen-3-ol in high yields. rsc.org A derivative, 2-(4-Methoxybenzoyl)benzo[b]thiophen-3(2H)-one, was synthesized using this general approach. rsc.org

The general procedure is as follows:

A solution of 2-mercaptobenzoic acid (1 mmol) and the appropriate arylbromomethyl ketone (1.2 mmol) is prepared in DMF (5 mL).

Triethylamine (1 mL) is added to the stirred solution.

The mixture is stirred at room temperature for 2–4 hours.

Upon completion, the reaction mixture is poured into ice-cold water.

The pH is adjusted to ~7 using a 2N HCl solution, causing the product to precipitate.

The solid product is collected by filtration. rsc.org

This methodology highlights the utility of one-pot reactions for accessing the benzo[b]thiophene scaffold efficiently. rsc.org

Optimization of Reaction Conditions (e.g., solvents, bases, temperature, time, yield)

The optimization of reaction parameters is crucial for maximizing the yield and purity of a desired product. For the one-pot synthesis of benzo[b]thiophene derivatives from 2-mercaptobenzoic acid and phenacyl bromide, various conditions were tested to find the optimal setup. rsc.org

The choice of base and solvent significantly impacts the reaction's success. Triethylamine (TEA) in dimethylformamide (DMF) was found to be the most effective combination, yielding the desired product in 92% yield after 2 hours at room temperature. rsc.org Other bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) in DMF resulted in lower yields (70-85%). The use of sodium hydroxide (B78521) (NaOH) led to a much lower yield of 40%. Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) were also less effective than DMF, providing yields between 55% and 65% with TEA as the base. rsc.org

Below is a data table summarizing the optimization of reaction conditions for a model synthesis. rsc.org

Table 1: Optimization of Reaction Conditions for Benzo[b]thiophene Synthesis

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF Room Temp. 3 85
2 Na₂CO₃ DMF Room Temp. 4 70
3 Cs₂CO₃ DMF Room Temp. 3 80
4 TEA DMF Room Temp. 2 92
5 NaOH DMF Room Temp. 5 40
6 TEA DCM Room Temp. 4 60
7 TEA THF Room Temp. 4 55
8 TEA ACN Room Temp. 3 65
9 K₂CO₃ EtOH Reflux 5 60

Isolation and Purification Techniques for Synthesized Compounds

Following the synthesis of this compound and its analogues, appropriate isolation and purification techniques are essential to obtain the compound in a pure form. The specific method used depends on the physical properties of the compound (e.g., solid or oil) and the nature of the impurities.

A common initial workup procedure involves quenching the reaction mixture, often by pouring it into ice-cold water. rsc.orgnih.gov If the product is a solid, it may precipitate from the aqueous solution, sometimes requiring pH adjustment. rsc.org The solid can then be collected by filtration using a Buchner funnel and washed with a suitable solvent, such as cold water, to remove water-soluble impurities. rsc.org

For further purification, several chromatographic techniques are widely employed:

Column Chromatography: This is a standard method for purifying organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture like n-hexane and ethyl acetate, is passed through the column to separate the components based on their polarity. nih.govrsc.org

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be used. The crude mixture is applied as a band onto a large TLC plate, and after development, the band corresponding to the desired product is scraped off and the compound is extracted from the stationary phase. rsc.org

Recrystallization: If the synthesized compound is a solid, recrystallization is a powerful purification technique. The crude material is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. jocpr.com

Reversed-Phase High-Performance Liquid Chromatography (HPLC): For high-purity samples or for compounds that are difficult to separate by other means, reversed-phase HPLC is an effective technique. It uses a nonpolar stationary phase (like C18) and a polar mobile phase. uwec.edu

After purification, the solvent is typically removed under reduced pressure (in vacuo) to yield the final, pure compound. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides significant insights into its molecular structure. The spectrum is characterized by distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons typically appear in the downfield region, while the methylene (B1212753) and methoxy protons are found in the upfield region.

The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group, leading to a specific pattern of signals for the aromatic protons. The methylene protons adjacent to the sulfur atom and the carbonyl group also exhibit a characteristic chemical shift.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ) ppm
Aromatic-H6.95 - 7.55
Methylene-H (CH₂)3.94
Methoxy-H (OCH₃)3.90

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon is typically observed at the lowest field due to its significant deshielding. The aromatic carbons show a range of chemical shifts influenced by the methoxy substituent, while the methylene and methoxy carbons appear at higher fields.

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (δ) ppm
C=O199.3
Aromatic-C111.9 - 159.2
Methoxy-C (OCH₃)55.7
Methylene-C (CH₂)37.1

Advanced NMR Techniques (e.g., APT) for Structural Assignment

Attached Proton Test (APT) is an advanced NMR technique that can be used to differentiate between carbon atoms based on the number of attached protons. In the APT spectrum of this compound, quaternary carbons and methylene carbons (CH₂) would show positive signals, while methyl (CH₃) and methine (CH) carbons would exhibit negative signals. This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum, particularly for the closely spaced aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination and Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and structural motifs. For this compound, common fragmentation pathways would involve the loss of small molecules such as CO, CHO, or CH₃.

Table 3: Key EI-MS Fragments for this compound

m/zProposed Fragment
180[M]⁺
152[M - CO]⁺
137[M - CO - CH₃]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Measurement

ESI-MS is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule with high precision. This allows for the determination of the elemental formula of the compound. For this compound, high-resolution ESI-MS would typically show the protonated molecule [M+H]⁺. The measured accurate mass can then be compared to the calculated mass for the proposed elemental formula (C₉H₈O₂S) to confirm its composition. The calculated exact mass for C₉H₈O₂S is 180.0245.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopic data, including tables of characteristic absorption bands for this compound, are not available in the reviewed literature. While IR spectroscopy is a common technique for the characterization of benzo[b]thiophene derivatives to confirm the presence of key functional groups researchgate.netmdpi.comekb.eg, specific spectral data for this particular compound could not be located. For comparison, the IR spectrum of the parent compound, benzo[b]thiophene, shows characteristic peaks for its aromatic and heterocyclic structure spectrabase.com. Similarly, spectra for other substituted benzophenones and methoxy-containing aromatic compounds are available but cannot be directly extrapolated to the target molecule nist.govresearchgate.netnist.govspectrabase.com.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic structure and energetic properties of 4-Methoxybenzo[b]thiophene-3(2H)-one. These theoretical methods are instrumental in elucidating aspects of the molecule that are not readily accessible through experimental techniques alone.

Density Functional Theory (DFT) for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) stands as a powerful computational tool for determining the optimized geometry and electronic properties of molecular systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict a nearly planar benzo[b]thiophene core. The methoxy (B1213986) group at the C4 position and the carbonyl group at the C3 position would influence the electron distribution across the aromatic system.

The presence of the electron-donating methoxy group is expected to increase the electron density on the benzene (B151609) ring, while the electron-withdrawing carbonyl group in the thiophene (B33073) ring will have the opposite effect. This push-pull electronic arrangement is anticipated to result in a significant dipole moment and influence the molecule's reactivity. Studies on related benzo[b]thiophene derivatives have shown that substitutions can significantly alter the electronic density and, consequently, the chemical behavior of the molecule. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
Bond LengthC-S~1.80 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond AngleC-S-C~92°
Dihedral AngleBenzene-Thiophene< 5°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comlibretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient thiophene-3(2H)-one moiety, particularly around the carbonyl group, making it the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. DFT studies on similar aromatic and heterocyclic systems provide a basis for estimating these values. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)

Molecular OrbitalEnergy (eV)Primary Localization
HOMO~ -6.5 eVMethoxy-substituted benzene ring
LUMO~ -1.8 eVThiophene-3(2H)-one ring (carbonyl region)
HOMO-LUMO Gap~ 4.7 eV-

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to estimate the ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the structure of synthesized compounds and for assigning experimental spectra.

The predicted ¹³C NMR chemical shifts would reflect the electronic environment of each carbon atom. For instance, the carbonyl carbon (C3) is expected to have a significant downfield shift (around 190-200 ppm) due to its deshielding environment. The carbon attached to the methoxy group (C4) would also show a characteristic downfield shift. Protons on the aromatic ring would exhibit chemical shifts in the aromatic region (around 7-8 ppm), with their precise values influenced by the electronic effects of the methoxy and carbonyl groups. While specific data for the target molecule is not available, studies on other benzo[b]thiophene derivatives have demonstrated excellent agreement between calculated and experimental NMR data. researchgate.netresearchgate.netstenutz.eu

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and interactions of molecules. These methods are particularly useful for exploring the conformational landscape and intermolecular forces that govern the macroscopic properties of a substance.

Conformational Analysis

The conformational flexibility of this compound is relatively limited due to its fused ring structure. The primary conformational freedom arises from the rotation of the methoxy group and the potential for slight puckering of the five-membered thiophene ring. The benzo[b]thiophene core is largely planar, but the sp³-hybridized C2 atom in the 3(2H)-one ring allows for some deviation from planarity.

Conformational analysis of similar heterocyclic systems, such as substituted cyclohexanones, reveals that the preferred conformation minimizes steric hindrance. rsc.orglibretexts.orglibretexts.org For this compound, the orientation of the methoxy group relative to the thiophene ring would be a key factor in determining the lowest energy conformer. It is likely that the methyl group of the methoxy moiety will orient itself to minimize steric clashes with the adjacent hydrogen atom on the benzene ring.

Intermolecular Interactions and Supramolecular Assembly

The structure of this compound suggests the potential for various intermolecular interactions that can lead to the formation of supramolecular assemblies. The presence of the carbonyl group allows for the formation of hydrogen bonds with suitable donor molecules. Furthermore, the aromatic benzo[b]thiophene system can participate in π-π stacking interactions, which are crucial in the solid-state packing of many organic molecules. researchgate.net

Table 3: Potential Intermolecular Interactions in this compound

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingCarbonyl oxygen (acceptor)Directional interaction influencing crystal packing
π-π StackingBenzo[b]thiophene ringsContributes to the cohesive energy of the solid state
Dipole-DipoleCarbonyl group, Methoxy groupInfluences molecular orientation in the crystal lattice
van der WaalsEntire moleculeNon-specific attractive forces

Investigation of Reaction Mechanisms and Transition States

The formation of the benzo[b]thiophene core, the foundational structure of this compound, can be achieved through various synthetic routes, with electrophilic cyclization being a prominent and well-studied mechanistic pathway. acs.org A common strategy involves the cyclization of ortho-alkynylthioanisole derivatives. acs.org

This process is typically initiated by an electrophile (E+), such as iodine (I₂) or bromine (Br₂). The proposed mechanism proceeds as follows:

Activation of the Alkyne: The electrophile adds to the carbon-carbon triple bond of the o-alkynylthioanisole, forming a cyclic intermediate (e.g., a thiirenium ion).

Intramolecular Cyclization: The sulfur atom, acting as a nucleophile, attacks one of the carbons of the activated triple bond in an intramolecular fashion. This ring-closing step is regioselective and leads to the formation of the five-membered thiophene ring fused to the benzene ring.

Rearomatization/Final Product Formation: The resulting intermediate then undergoes a subsequent reaction, often the loss of a methyl group from the sulfur atom, to yield the stable, substituted benzo[b]thiophene product. acs.org

Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are frequently employed to synthesize the necessary o-alkynylthioanisole precursors from commercially available o-iodothioanisole and terminal acetylenes. acs.orgresearchgate.net This two-step, one-pot sequence of coupling followed by electrophilic cyclization provides an efficient route to a diverse range of 2,3-disubstituted benzo[b]thiophenes. acs.org

Rearrangement reactions can also play a role in the synthesis of benzo[b]thiophene derivatives. For example, unexpected migrations of acyl groups have been observed during certain intramolecular Wittig reactions designed to produce related benzofuran (B130515) systems, indicating the potential for complex mechanistic pathways and skeletal rearrangements under specific reaction conditions. mdpi.com While not directly forming the this compound structure, these observations underscore the complex reactivity of intermediates in heterocyclic synthesis.

The structure of this compound possesses a key stereochemical feature: the carbon atom at the 2-position (C2) is a chiral center. This arises because it is a tetrahedral carbon bonded to four different groups: a hydrogen atom, the sulfur atom of the thiophene ring, the carbonyl group at C3, and the fused benzene ring system. Consequently, the molecule can exist as a pair of enantiomers, (R)-4-Methoxybenzo[b]thiophene-3(2H)-one and (S)-4-Methoxybenzo[b]thiophene-3(2H)-one.

Any reaction that creates this C2 stereocenter from a prochiral precursor, or any reaction that involves this center, must consider the stereochemical outcome. The synthesis of this compound in a non-stereoselective manner would result in a racemic mixture, which is an equal mixture of both enantiomers.

In medicinal chemistry and materials science, it is often the case that one enantiomer of a chiral molecule is responsible for the desired biological activity or material property, while the other may be inactive or even cause undesirable effects. Therefore, the development of stereoselective or asymmetric synthetic methods to produce a single enantiomer is of significant importance.

While specific studies detailing the asymmetric synthesis of this compound are not prevalent in the reviewed literature, general strategies for achieving stereoselectivity in related heterocyclic systems are well-established. These include:

Chiral Pool Synthesis: Using a readily available, enantiomerically pure starting material that already contains the desired stereocenter.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction, which is then removed.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., an organocatalyst or a transition metal complex with a chiral ligand) to control the formation of the stereocenter. chemistryviews.org This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product. chemistryviews.org

For this compound, an asymmetric reduction of a corresponding 2-substituted benzo[b]thiophene precursor or an asymmetric alkylation at the C2 position could be potential routes for controlling its stereochemistry. The principles of asymmetric synthesis, as demonstrated in the creation of other complex heterocycles like tetrahydro-1,4-benzodiazepin-2-ones, would be directly applicable to the challenge of producing enantiomerically pure forms of this compound. chemistryviews.org

Applications in Advanced Organic Synthesis

4-Methoxybenzo[b]thiophene-3(2H)-one as a Synthetic Building Block

The reactivity of this compound makes it a valuable starting material for a variety of chemical transformations. Molecules with multiple functional groups, such as this one, are often referred to as useful chemical 'building blocks' in organic synthesis. acs.org The ketone functional group can readily undergo a range of reactions, including condensation, reduction, and addition reactions, allowing for the introduction of diverse substituents. Similarly, the methoxy (B1213986) group can be modified, and the aromatic ring system can be further functionalized through electrophilic substitution reactions. This multi-faceted reactivity allows for the construction of a wide array of more complex molecular architectures.

Scaffold for Design of Novel Chemical Entities

The 4-methoxybenzo[b]thiophene (B1252323) skeleton serves as an excellent scaffold for the design of new chemical entities with potential therapeutic applications. The benzo[b]thiophene moiety itself is present in a number of drugs and biologically active compounds, known to exhibit a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. acs.org By using this compound as a starting point, medicinal chemists can systematically synthesize libraries of new compounds and evaluate their biological activities. The strategic placement of the methoxy group can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Precursors in Multi-Step Synthesis of Complex Molecules

The synthesis of complex molecules, particularly those with pharmaceutical applications, often involves a multi-step process where a key intermediate, or precursor, is elaborated through a series of chemical reactions. dntb.gov.ua this compound has the potential to serve as such a precursor. For instance, the synthesis of certain complex heterocyclic systems could involve the initial construction of the 4-methoxybenzo[b]thiophene core, followed by a series of reactions to build the final, more intricate structure. The development of efficient synthetic routes to such precursors is a critical aspect of modern drug discovery and development.

Utilization in Materials Science (e.g., fluorescent compounds)

Beyond its applications in medicinal chemistry, the benzo[b]thiophene scaffold is also of interest in the field of materials science. Thiophene-based materials, in particular, have been extensively studied for their electronic and photophysical properties. researchgate.net While specific studies on the fluorescence of this compound are not widely reported, research on the related compound, 4-methoxy-benzo[b]thiophene, has explored its photophysical properties, including its fluorescence characteristics. google.com These studies investigate how the molecular structure influences the absorption and emission of light, which is fundamental to the development of new fluorescent materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The presence of the methoxy group, an electron-donating group, can significantly impact the electronic structure and, consequently, the fluorescent properties of the benzo[b]thiophene system.

Conclusion and Future Research Directions

Summary of Key Research Findings

Direct research focused exclusively on 4-Methoxybenzo[b]thiophene-3(2H)-one is sparse. However, significant insights can be drawn from studies on the parent benzo[b]thiophen-3(2H)-one system and its derivatives. The core scaffold exists in a state of keto-enol tautomerism with its corresponding 3-hydroxybenzo[b]thiophene counterpart. nih.gov

Key findings from related structures indicate that:

Synthesis: The general scaffold of 2-aroylbenzo[b]thiophen-3-ols can be efficiently synthesized in a one-pot reaction from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones. nih.gov The electronic properties of the substituents play a crucial role in determining the predominant tautomeric form (keto or enol). nih.gov

Reactivity: The chemical behavior is largely dictated by which tautomer is present. The enol form (3-hydroxy) allows for reactions at the hydroxyl group, such as etherification to introduce new functionalities. nih.gov The keto form possesses a reactive methylene (B1212753) group at the C-2 position, which is susceptible to reactions like alkylation and acylation, as demonstrated in the analogous benzo[b]thiophen-3(2H)-one 1,1-dioxide system. acs.org

Characterization: 1H NMR spectroscopy is a definitive tool for distinguishing between the tautomers. The enol form presents a characteristic downfield signal for the 3-OH proton, while the keto form shows an upfield singlet for the C-2 methylene protons. nih.gov

The existing research provides a solid foundation, but it underscores that the specific influence of the 4-methoxy group on the synthesis, tautomeric equilibrium, and reactivity of the title compound remains largely uninvestigated territory.

Unexplored Reactivity and Synthetic Opportunities

The known reactivity of the benzo[b]thiophen-3(2H)-one core invites further exploration, particularly for the 4-methoxy substituted variant. A significant opportunity lies in systematically studying the reactivity of the C-2 position.

Table 1: Potential Reactions at the C-2 Position

Reaction Type Reagent Example Expected Product Class Rationale/Reference
Alkylation Alkyl Halide (e.g., Iodomethane) 2-Alkyl-4-methoxybenzo[b]thiophen-3(2H)-one Based on reactivity of the 1,1-dioxide analog. acs.org
Acylation Acyl Chloride (e.g., Acetyl Chloride) 2-Acyl-4-methoxybenzo[b]thiophen-3(2H)-one Based on reactivity of the 1,1-dioxide analog. acs.org
Michael Addition α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) 2-Substituted Michael Adduct Based on reactivity of the 1,1-dioxide analog. acs.org

Furthermore, new synthetic strategies tailored to produce this compound are needed. Adapting intramolecular cyclization methods, such as those used for raloxifene (B1678788) precursors involving substituted thiophenols and phenacyl halides, could provide a direct and regioselective route to this specific isomer. google.comjocpr.com

Potential for Further Derivatization and Scaffold Modification

The benzo[b]thiophene scaffold is a versatile template for generating compound libraries for drug discovery. researchgate.net The this compound system offers multiple handles for diversification.

Derivatization via the Enol Tautomer: The 3-hydroxy tautomer is an ideal precursor for introducing a wide array of functionalities. As demonstrated with related structures, an alkyne moiety can be installed at this position, enabling subsequent "click chemistry" reactions to attach diverse molecular fragments, such as triazoles. nih.gov

Modification of the Methoxy (B1213986) Group: The 4-methoxy group itself is a point for modification. Demethylation would yield the corresponding 4-hydroxybenzo[b]thiophene-3(2H)-one, a potentially valuable metabolite and a precursor for creating new ethers or esters with altered pharmacokinetic profiles.

Aromatic Ring Substitution: Standard electrophilic aromatic substitution reactions could be explored to add substituents (e.g., nitro, halogen) to the benzene (B151609) ring, further diversifying the scaffold. The directing effects of the methoxy group and the thiophene (B33073) ring would need to be carefully considered.

Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide). mdpi.com This transformation dramatically alters the electronic properties of the ring system, changing it from electron-donating to electron-accepting, which could have a profound impact on biological activity, as seen in STAT3 inhibitors. nih.govresearchgate.net

Advancements in Computational Predictions for Methoxybenzo[b]thiophene-3(2H)-one Systems

Computational chemistry offers powerful tools to accelerate research and guide experimental design for this class of compounds. While specific computational studies on this compound are yet to be published, methods applied to similar structures have proven highly effective. researchgate.netnih.gov

Table 2: Applicable Computational Methods and Research Goals

Computational Method Research Goal Relevance to the Target Compound
Density Functional Theory (DFT) Determine relative tautomer stability, predict spectroscopic properties (NMR, IR), and calculate reaction energy barriers. Could predict the keto:enol ratio for the 4-methoxy derivative and rationalize its kinetic vs. thermodynamic reactivity. nih.gov
Molecular Docking Predict binding modes and affinities of derivatives within the active sites of biological targets (e.g., enzymes, receptors). Guide the design of new derivatives for specific therapeutic targets like kinases or serotonin (B10506) receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate structural features with biological activity. Accelerate the identification of potent drug candidates from a virtual library of derivatives.

Future computational work should focus on building a robust model of the this compound system. Such a model could predict the influence of the 4-methoxy group on the keto-enol equilibrium, guide the synthesis of new derivatives by predicting reaction outcomes, and prioritize which derivatives to synthesize for biological testing, thereby saving significant time and resources.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-Methoxybenzo[b]thiophene-3(2H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted thiophenol precursors or through Friedel-Crafts acylation. Optimization involves replacing harsh bases (e.g., NaH) with milder alternatives like K₂CO₃ and using polar aprotic solvents (e.g., DMF) under reflux. Transition-metal-free protocols are preferred to avoid catalyst poisoning by sulfur atoms .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C) is essential for confirming the keto-enol tautomerism and methoxy group positioning. IR spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹), while mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the environmental safety of this compound during laboratory handling?

  • Methodological Answer : Follow guidelines for structurally similar benzo[b]thiophenones: use fume hoods for volatile steps, avoid aqueous discharge, and employ solid waste disposal protocols. Refer to GBZ/T 160.1–81 and EN 14042 for air quality monitoring and exposure limits .

Advanced Research Questions

Q. What strategies enable the functionalization of this compound for photochromic or ionochromic applications?

  • Methodological Answer : Introduce phenanthroline or acylated amine groups at the 2-position to create dual-mode molecular switches. For example, N-acylation with propionic anhydride yields derivatives exhibiting reversible photochromism (365 nm irradiation) and Fe²⁺-dependent fluorescence quenching, suitable for optoelectronic materials .

Q. How should discrepancies in reported biological activity data for this compound derivatives be addressed?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity). Compare solvent effects (DMSO vs. aqueous buffers) and cell lines. Re-evaluate stereochemical purity via HPLC, as impurities in Z/E isomers may skew results. Literature examples show ±15% variance in IC₅₀ values for analogs .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model charge distribution at the carbonyl and methoxy groups. Fukui indices identify nucleophilic attack sites (C-2 and C-4), while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in cross-coupling reactions .

Q. How does the methoxy substituent influence the electronic properties of this compound compared to chloro analogs?

  • Methodological Answer : The electron-donating methoxy group increases HOMO energy (-5.8 eV vs. -6.2 eV for chloro analogs), enhancing π-conjugation. Cyclic voltammetry reveals a lower oxidation potential (+1.2 V vs. Ag/AgCl), making it more reactive in charge-transfer complexes. UV-Vis spectra show a red shift (λₐᵦₛ 320→345 nm) due to extended conjugation .

Q. What methodologies are used to evaluate this compound derivatives as plant growth regulators?

  • Methodological Answer : Conduct hydroponic assays with Arabidopsis thaliana or Oryza sativa, measuring root elongation and chlorophyll content. Derivatives like 4-methoxybenzo[b]thienyl-3-acetic acid show auxin-like activity at 10⁻⁶ M, increasing biomass by 20–30%. GC-MS quantifies endogenous phytohormone levels to confirm mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.